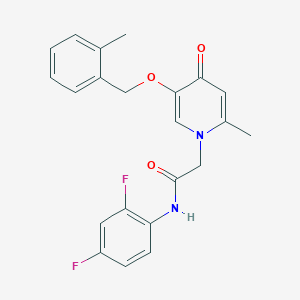![molecular formula C18H24N2O3 B2908605 (2Z)-2-[[2-(3,4-dimethoxyphenyl)ethylamino]methylidene]-4,4-dimethyl-3-oxopentanenitrile CAS No. 946386-22-7](/img/structure/B2908605.png)
(2Z)-2-[[2-(3,4-dimethoxyphenyl)ethylamino]methylidene]-4,4-dimethyl-3-oxopentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-[[2-(3,4-dimethoxyphenyl)ethylamino]methylidene]-4,4-dimethyl-3-oxopentanenitrile is a useful research compound. Its molecular formula is C18H24N2O3 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
X-ray Structures and Computational Studies
X-ray diffraction and density functional theory (DFT) methods have been employed to study the structures of cathinones, providing insights into their geometries, electronic spectra, and molecular interactions. This research has implications for understanding the chemical and physical properties of compounds related to (2Z)-2-[[2-(3,4-dimethoxyphenyl)ethylamino]methylidene]-4,4-dimethyl-3-oxopentanenitrile (Nycz et al., 2011).
Synthesis and Cytotoxic Activity
The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, including compounds with 3,4-dimethoxyphenyl groups, has been explored for their cytotoxic activity against various cancer cell lines. These compounds demonstrate significant potential in cancer therapy due to their potent cytotoxic effects (Deady et al., 2003).
Photonic Applications in Steroids
Studies on steroids incorporating dimethylphenyl groups have revealed their potential as molecular photonic wires. These compounds exhibit olefin photoisomerization via intramolecular triplet−triplet energy transfer, a property that could be exploited in the development of molecular electronic devices (Timberlake & Morrison, 1999).
Organometallic Chemistry
Research into organometallic compounds has led to the discovery of novel reactions and mechanisms, such as the cyclotrimerization process of benzonitrile. These findings have applications in materials science and catalysis (Davies et al., 1997).
Polymer Science
The development of chiral ethyl zinc complexes and their application in polymerization of lactide demonstrates the importance of organometallic chemistry in creating new polymeric materials with potential applications in biodegradable plastics and other areas (Labourdette et al., 2009).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(2Z)-2-[[2-(3,4-dimethoxyphenyl)ethylamino]methylidene]-4,4-dimethyl-3-oxopentanenitrile' involves the condensation of 3,4-dimethoxyphenethylamine with 4,4-dimethyl-3-oxopentanenitrile in the presence of a suitable catalyst to form the desired product.", "Starting Materials": [ "3,4-dimethoxyphenethylamine", "4,4-dimethyl-3-oxopentanenitrile", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 3,4-dimethoxyphenethylamine in a suitable solvent.", "Step 2: Add 4,4-dimethyl-3-oxopentanenitrile to the reaction mixture.", "Step 3: Add a suitable catalyst to the reaction mixture.", "Step 4: Heat the reaction mixture under reflux for a suitable period of time.", "Step 5: Cool the reaction mixture and extract the product using a suitable solvent.", "Step 6: Purify the product using column chromatography or recrystallization." ] } | |
CAS-Nummer |
946386-22-7 |
Molekularformel |
C18H24N2O3 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
2-[[2-(3,4-dimethoxyphenyl)ethylamino]methylidene]-4,4-dimethyl-3-oxopentanenitrile |
InChI |
InChI=1S/C18H24N2O3/c1-18(2,3)17(21)14(11-19)12-20-9-8-13-6-7-15(22-4)16(10-13)23-5/h6-7,10,12,20H,8-9H2,1-5H3 |
InChI-Schlüssel |
OITBYSOHKGZUNM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)C(=CNCCC1=CC(=C(C=C1)OC)OC)C#N |
Kanonische SMILES |
CC(C)(C)C(=O)C(=CNCCC1=CC(=C(C=C1)OC)OC)C#N |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2908522.png)
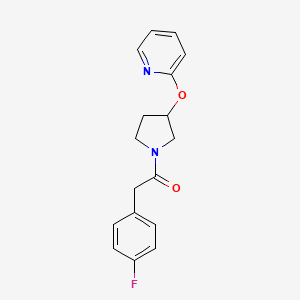
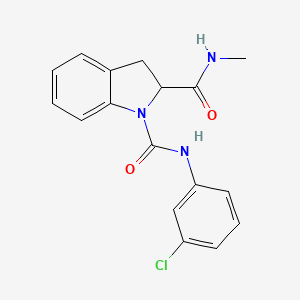
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2908527.png)
![1-[4-(4-Acetyl-3-ethyl-5-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-yl]-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B2908529.png)
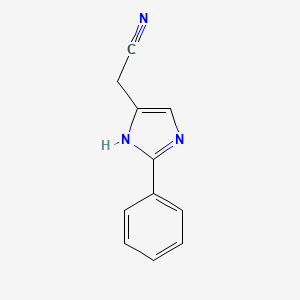
![2-[5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B2908531.png)
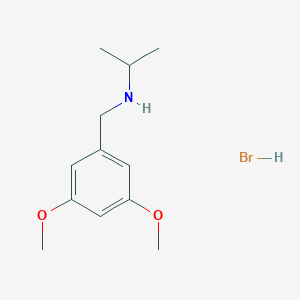
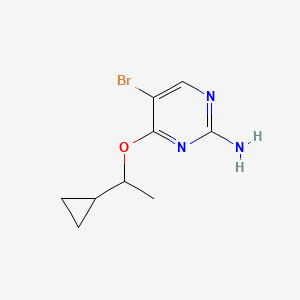

![1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2908542.png)
![(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2908543.png)

